

Application Notes & Protocols for the Quantification of (-)-Isodocarpin

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Compound of Interest		
Compound Name:	(-)-Isodocarpin	
Cat. No.:	B14867756	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Isodocarpin is a naturally occurring ent-kauranoid diterpenoid found in various species of the Isodon genus. It has garnered significant interest within the scientific community due to its potential pharmacological activities, including cytotoxic effects against several cancer cell lines. Accurate and precise quantification of (-)-Isodocarpin in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analytical quantification of (-)-Isodocarpin, primarily focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective technique.

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes typical validation parameters for the quantification of diterpenoids, including those structurally similar to **(-)-Isodocarpin**, using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and matrix.



Analyte	Linearity Range (ng/mL)	Correlatio n Coefficie nt (r²)	LOD (ng/mL)	LOQ (ng/mL)	Precision (RSD%)	Accuracy /Recover y (%)
Diterpenoid Analog 1	1 - 500	> 0.999	0.2	0.5	< 5%	95 - 105%
Diterpenoid Analog 2	0.5 - 250	> 0.998	0.1	0.4	< 6%	92 - 108%
(-)- Isodocarpi n (Typical)	1 - 1000	> 0.999	0.3	1.0	< 5%	90 - 110%
Diterpenoid Analog 3	2 - 1000	> 0.999	0.5	1.5	< 4%	98 - 103%

Note: The data presented are compiled from typical performance characteristics of LC-MS/MS methods for diterpenoid quantification and should be considered as illustrative.[1][2]

Experimental Protocols

Sample Preparation: Extraction of (-)-Isodocarpin from Plant Material

This protocol is designed for the extraction of **(-)-Isodocarpin** from dried and powdered plant material (e.g., leaves of Isodon species).

Materials:

- Dried, powdered plant material
- 80% Methanol (HPLC grade)
- Vortex mixer
- Ultrasonic bath



- Centrifuge
- 0.22 μm syringe filters

Procedure:

- Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
- Add 25 mL of 80% methanol to the tube.
- Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
- Place the tube in an ultrasonic ice-water bath and sonicate for 45 minutes.
- After sonication, allow the sample to cool to room temperature.
- Adjust the weight of the tube back to the pre-sonication weight using 80% methanol to compensate for any solvent evaporation.
- Centrifuge the extract at 16,600 x g for 10 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.
- The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Quantification of (-)-Isodocarpin

This protocol describes a general method for the quantification of **(-)-Isodocarpin** using a triple quadrupole mass spectrometer.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)



- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient Elution:
 - 0-2 min: 10% B
 - 2-10 min: 10-90% B (linear gradient)
 - 10-12 min: 90% B (isocratic)
 - 12-12.1 min: 90-10% B (linear gradient)
 - 12.1-15 min: 10% B (isocratic for column re-equilibration)
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Column Temperature: 30 °C

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion > Product Ion (m/z): To be determined by direct infusion of a (-)-Isodocarpin standard. A common fragmentation pattern for similar diterpenoids involves the loss of water and other neutral fragments.
- Collision Energy (CE): To be optimized for the specific MRM transition.
- Source Parameters (Typical):
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C



Desolvation Temperature: 400 °C

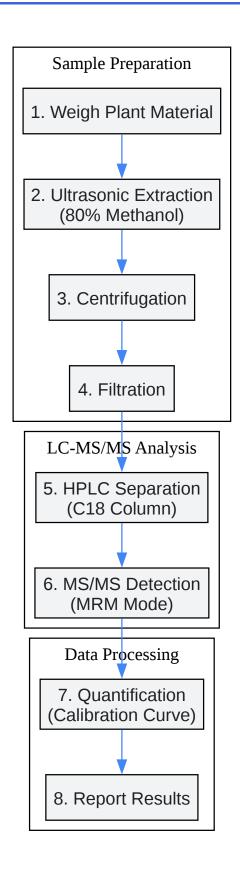
Desolvation Gas Flow: 800 L/hr

Data Analysis:

- Construct a calibration curve by plotting the peak area of **(-)-Isodocarpin** against the concentration of the prepared standards.
- Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).
- Quantify (-)-Isodocarpin in the prepared samples by interpolating their peak areas from the calibration curve.

Visualizations

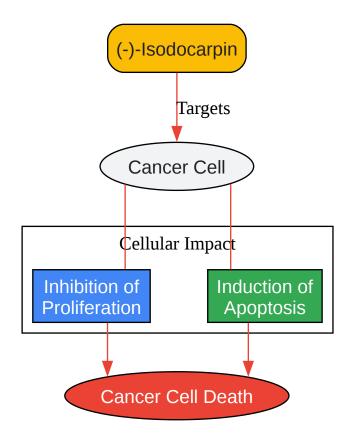




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Caption: Experimental workflow for (-)-Isodocarpin quantification.





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Caption: Cytotoxic effect of (-)-Isodocarpin on cancer cells.

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References

- 1. Differentiation of Isodon japonica and Adulterants Based on Identification and Quantitation 14 Diterpenoids Using LC-MS-MS Library Search Approach and Hierarchical Cluster Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
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